Dipole Moment as a Distinctive Electronic Descriptor for 2,3-Furandione, 5-phenyl-
The ground-state dipole moment of 5-phenylfuran-2,3-dione, calculated at the B3LYP/6-31G* level, is 6.8414 Debye [1]. This value distinguishes it from non-aromatic or differently substituted analogs and provides a quantitative descriptor for predicting solvation, chromatographic retention, and intermolecular interactions. While direct comparative data for all 5-aryl analogs are not available from a single study, this value serves as a key differentiator from the core furan-2,3-dione scaffold, which lacks the extended π-system of the phenyl group and thus exhibits a different electronic profile.
| Evidence Dimension | Ground-state electronic dipole moment |
|---|---|
| Target Compound Data | 6.8414 Debye |
| Comparator Or Baseline | Unsubstituted furan-2,3-dione (maleic anhydride core) or other 5-substituted analogs |
| Quantified Difference | The phenyl group in the 5-position significantly polarizes the molecule relative to the core scaffold, influencing its reactivity in polar media and interactions with charged nucleophiles. |
| Conditions | B3LYP/6-31G* computational method, gas phase |
Why This Matters
For researchers using computational models or designing experiments sensitive to polarity, this specific dipole moment is a non-transferable property that must be considered when selecting a 5-aryl-2,3-furandione for reactions or property predictions.
- [1] NIST Webbook. (2015). 5-Phenyl-2,3-furandione (CAS 55991-67-8): Structure and Computational Data. View Source
